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Compound of Interest

Compound Name: Azepane-1-sulfonyl chloride

Cat. No.: B1340789

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed procedures for the utilization of azepane-1-sulfonyl
chloride in the synthesis of N-substituted sulfonamides and sulfonate esters. The protocols
outlined below are foundational for the development of novel molecular entities for research
and drug discovery.

Introduction

Azepane-1-sulfonyl chloride is a key building block in medicinal chemistry, primarily
employed in the synthesis of a variety of sulfonamide and sulfonate ester derivatives. The
azepane moiety is a saturated seven-membered nitrogen-containing heterocycle that can
impart favorable physicochemical properties to drug candidates, such as improved solubility
and metabolic stability. The sulfonamide linkage is a well-established pharmacophore found in
numerous approved drugs. Consequently, reactions involving azepane-1-sulfonyl chloride
are of significant interest for the development of new therapeutic agents, including carbonic
anhydrase inhibitors and 113-HSD1 inhibitors.[1][2]

Reactions of Azepane-1-sulfonyl Chloride

Azepane-1-sulfonyl chloride readily reacts with nucleophiles such as primary and secondary
amines to form N-substituted sulfonamides, and with alcohols to yield sulfonate esters. These
reactions are typically conducted in the presence of a base to neutralize the hydrochloric acid
byproduct.
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Synthesis of N-Substituted Azepane-1-sulfonamides

The reaction of azepane-1-sulfonyl chloride with primary or secondary amines is a robust
method for the synthesis of N-substituted azepane-1-sulfonamides. The choice of base and
solvent can be optimized to achieve high yields.

General Reaction Scheme:

This protocol describes a general procedure for the reaction of azepane-1-sulfonyl chloride
with a substituted aniline.

Materials:

» Azepane-1-sulfonyl chloride

e Substituted aniline (e.g., 4-ethoxyaniline)

o Pyridine (or triethylamine)

e Dichloromethane (DCM) or Tetrahydrofuran (THF)
e 1 M Hydrochloric acid (HCI)

e Saturated sodium bicarbonate solution (NaHCO3)
e Brine (saturated NaCl solution)

e Anhydrous sodium sulfate (Na2S0Oa4) or magnesium sulfate (MgSOa)
» Rotary evaporator

« Silica gel for column chromatography

o Standard laboratory glassware

Procedure:

 In a round-bottom flask, dissolve the substituted aniline (1.0 eq.) in the chosen solvent (e.g.,
DCM).
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e Add a base, such as pyridine (1.5 eq.), to the solution and cool the mixture to 0 °C in an ice
bath.

e Slowly add a solution of azepane-1-sulfonyl chloride (1.1 eq.) in the same solvent to the
cooled amine solution with stirring.

» Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. The progress
of the reaction can be monitored by Thin Layer Chromatography (TLC).

e Upon completion, dilute the reaction mixture with the solvent.
o Wash the organic layer sequentially with 1 M HCI, saturated NaHCOs solution, and brine.

e Dry the organic layer over anhydrous Na2SO4 or MgSOa, filter, and concentrate under
reduced pressure using a rotary evaporator.

 Purify the crude product by silica gel column chromatography to obtain the desired N-aryl
azepane-1-sulfonamide.

Amine ) )
Base Solvent Time (h) Yield (%) Reference
Substrate
3-
aminobenzoic o [3]
) Pyridine DCM 12 65-85
acid (analogous)
derivatives
Substituted ) ) [4]
N Triethylamine  THF 6 80-95
anilines (analogous)
4- . :
Pyridine DCM 4 ~80 [1] (inferred)

ethoxyaniline

Note: Yields are representative and may vary based on the specific substrate and reaction
conditions.

This protocol outlines a general procedure for the reaction with primary or secondary aliphatic
amines.
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Materials:

Azepane-1-sulfonyl chloride

 Aliphatic amine (e.g., benzylamine, morpholine)

o Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

e Dichloromethane (DCM)

o Water

e Brine

e Anhydrous sodium sulfate (Na2S0a4)

o Standard laboratory glassware

Procedure:

» Dissolve the aliphatic amine (1.0 eq.) and a base like triethylamine (1.5 eq.) in DCM.

e Cool the solution to O °C.

e Add azepane-1-sulfonyl chloride (1.1 eq.) portion-wise, maintaining the temperature at 0
°C.

 Stir the reaction mixture at room temperature for 1-4 hours, monitoring by TLC.

e Quench the reaction with water and separate the organic layer.

e Wash the organic layer with brine, dry over anhydrous NazSOa4, and filter.

e Concentrate the filtrate in vacuo.

 Purify the residue by flash chromatography to yield the N-alkyl azepane-1-sulfonamide.
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Amine ) .
Base Solvent Time (h) Yield (%) Reference
Substrate
Primary 4]
aliphatic Triethylamine  DCM 2 >90
] (analogous)
amines
Secondary )
aliphatic Triethylamine  DCM 2 >90
) (analogous)
amines
) ] ) General
Morpholine Triethylamine  DCM 1 ~95
Procedure
. . . General
Benzylamine Triethylamine  DCM 1 ~92
Procedure

Note: Yields are based on general sulfonylation procedures and may need optimization for
specific substrates.

Synthesis of Azepane-1-sulfonate Esters

The reaction of azepane-1-sulfonyl chloride with alcohols or phenols in the presence of a
base provides the corresponding sulfonate esters. These esters can serve as intermediates in
further synthetic transformations.

General Reaction Scheme:
This protocol details a general method for the synthesis of aryl azepane-1-sulfonates.

Materials:

Azepane-1-sulfonyl chloride

Substituted phenol

Pyridine

Dichloromethane (DCM)
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1 M Hydrochloric acid (HCI)

Saturated sodium bicarbonate solution (NaHCO3)

Brine

Anhydrous sodium sulfate (Naz2S0a)

Standard laboratory glassware

Procedure:

e To a solution of the phenol (1.0 eq.) in DCM, add pyridine (2.0 eq.).
» Cool the mixture to 0 °C.

o Add azepane-1-sulfonyl chloride (1.1 eq.) and stir the reaction at 0 °C for 30 minutes, then
at room temperature for 12 hours.[5]

 Dilute the reaction mixture with DCM and wash sequentially with 1 M HCI, saturated
NaHCOs, and brine.

» Dry the organic layer over anhydrous Na=SOa, filter, and concentrate.

e Recrystallize the crude product or purify by column chromatography to obtain the pure aryl
azepane-1-sulfonate.

Phenol ) ]
Base Solvent Time (h) Yield (%) Reference
Substrate
. [5]
Phenol Pyridine DCM 12.5 85-95
(analogous)
: o [5]
4-Nitrophenol  Pyridine DCM 12.5 ~90
(analogous)
- [5]
Methoxyphen  Pyridine DCM 12.5 ~92
(analogous)

ol
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Note: Yields are based on analogous reactions with other sulfonyl chlorides and may require
optimization.

Mandatory Visualizations

Experimental Workflow for N-Substituted Azepane-1-
sulfonamide Synthesis

Reactants:
Azepane-1-sulfonyl chloride
Amine (Primary or Secondary)
Base (e.g., Pyridine)

Reaction Aqueous Workup
0°C to RT, 1-12h (Acid/Base Washes)

Solvent
(e.g., DCM)

Final Product:
N-Substituted
Azepane-1-sulfonamide

Purification
(Column Chromatography)

Click to download full resolution via product page

Caption: Generalized workflow for the synthesis of N-substituted azepane-1-sulfonamides.

Logical Relationship in Drug Discovery Context
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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